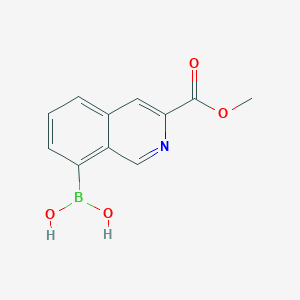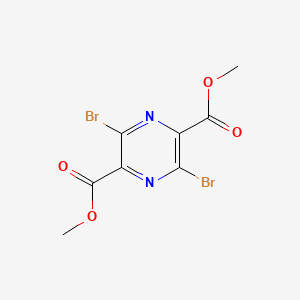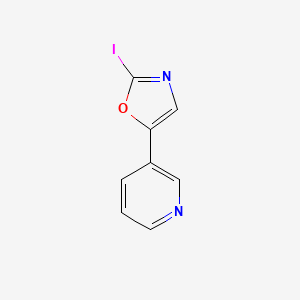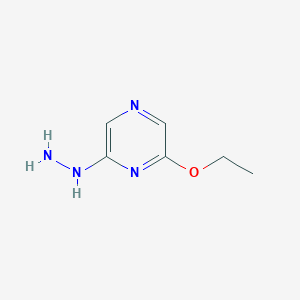![molecular formula C7H3F4N3 B15329708 5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the trifluoromethylation of pyridine derivatives using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine may involve large-scale fluorination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product.
化学反应分析
Types of Reactions
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[4,5-b]pyridine derivatives, and various substituted analogs with different functional groups.
科学研究应用
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
5-(Trifluoromethyl)pyridine-2-thiol: A trifluoromethyl-substituted pyridine with distinct sulfur-containing functional groups.
Fluorinated Thiophenes: Compounds with fluorine atoms and thiophene rings, exhibiting unique electronic and chemical properties.
Uniqueness
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine stands out due to its imidazo[4,5-b]pyridine core, which provides a rigid and planar structure. This enhances its potential for specific interactions with biological targets and its stability under various chemical conditions. The combination of fluorine and trifluoromethyl groups further contributes to its unique reactivity and versatility in scientific research and industrial applications.
属性
分子式 |
C7H3F4N3 |
|---|---|
分子量 |
205.11 g/mol |
IUPAC 名称 |
5-fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3F4N3/c8-4-2-1-3-5(13-4)14-6(12-3)7(9,10)11/h1-2H,(H,12,13,14) |
InChI 键 |
NCMGYIRMVBBQKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1NC(=N2)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)
![2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)

![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)

![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)
![2-Iodo-5,6-dimethylbenzo[d]thiazole](/img/structure/B15329687.png)

![3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
![4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid](/img/structure/B15329704.png)

